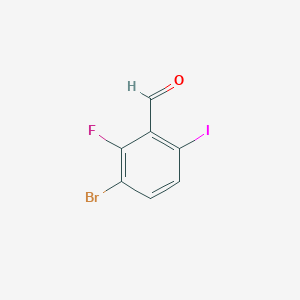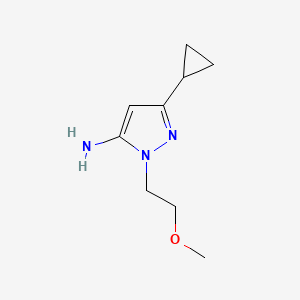![molecular formula C13H16Cl2N2O B1450233 {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride CAS No. 2059988-50-8](/img/structure/B1450233.png)
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride
Vue d'ensemble
Description
“{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 2059988-50-8 . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” is a powder at room temperature . It has a molecular weight of 287.19 and a molecular formula of C13H16Cl2N2O . The melting point is between 240-243 degrees .Applications De Recherche Scientifique
Basic Properties
This compound, also known by its CAS Number: 2059988-50-8, is a chemical with a molecular weight of 287.19. It’s a powder at room temperature and has a melting point of 240-243 degrees Celsius .
Safety Information
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Synthesis
The compound can be synthesized starting with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride and vanillin via a Williamson reaction .
Anticancer Activity
There is a study that discusses the anticancer activity of a new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives . Although this is not the exact compound, it’s worth noting that the pyridin-4-ylmethoxy group is a common feature in these molecules, suggesting potential anticancer activity for “{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride”.
Safety and Hazards
The safety information for “{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, this compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Pharmacokinetics
As a component of protacs, the pharmacokinetics of this compound would be influenced by factors such as its molecular weight, lipophilicity, and the properties of the other components of the protac .
Result of Action
The result of the action of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride is the targeted degradation of specific proteins. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action, efficacy, and stability of {2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target protein and E3 ubiquitin ligase .
Propriétés
IUPAC Name |
[2-(pyridin-4-ylmethoxy)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11;;/h1-8H,9-10,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYJBMXBWCVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)
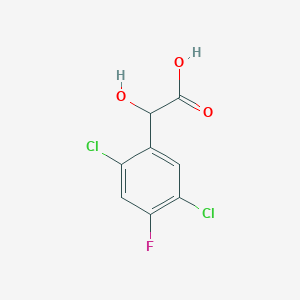
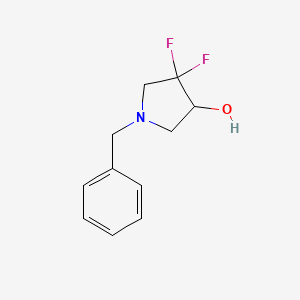
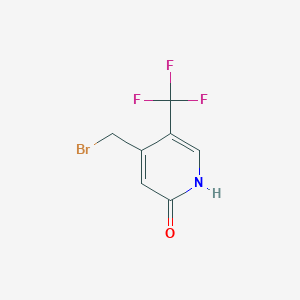



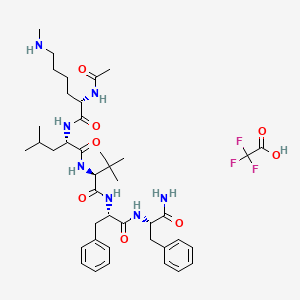
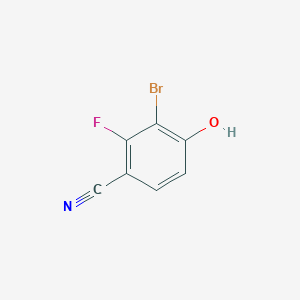
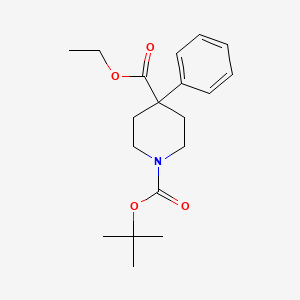
![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
